molecular formula C16H19N7 B12241647 4-Methyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

4-Methyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12241647
M. Wt: 309.37 g/mol
InChI Key: JRGOESZWASCHSC-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that features a pyrimidine core substituted with a piperazine ring, which is further substituted with a methylimidazopyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, such as 2-methylimidazo[1,2-b]pyridazine and 4-methylpiperazine. These intermediates are then coupled under specific reaction conditions to form the final compound.

  • Step 1: Synthesis of 2-methylimidazo[1,2-b]pyridazine

      Reagents: 2-aminopyridine, methyl iodide, and a base such as potassium carbonate.

      Conditions: The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Step 2: Synthesis of 4-methylpiperazine

      Reagents: Piperazine and methyl iodide.

      Conditions: The reaction is conducted in an organic solvent such as acetonitrile under reflux conditions.

  • Step 3: Coupling Reaction

      Reagents: 2-methylimidazo[1,2-b]pyridazine, 4-methylpiperazine, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

      Conditions: The reaction is performed in a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine moiety, potentially converting it to a dihydro derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4-methyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-5-ol.

    Reduction: Formation of 4-methyl-2-(4-{2,3-dihydro-2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine.

    Substitution: Formation of halogenated derivatives such as 4-methyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-chloropyrimidine.

Scientific Research Applications

4-Methyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.

    Medicine: Explored for its potential as an antimicrobial, antiviral, and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.

    4-Methylpiperazine: Commonly used in the synthesis of pharmaceuticals.

    Imidazo[1,2-a]pyrimidine: Widely studied for its medicinal chemistry applications.

Uniqueness

4-Methyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C16H19N7

Molecular Weight

309.37 g/mol

IUPAC Name

2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C16H19N7/c1-12-5-6-17-16(19-12)22-9-7-21(8-10-22)15-4-3-14-18-13(2)11-23(14)20-15/h3-6,11H,7-10H2,1-2H3

InChI Key

JRGOESZWASCHSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NN4C=C(N=C4C=C3)C

Origin of Product

United States

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